molecular formula C15H16N2O3S B2694916 N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide CAS No. 892978-23-3

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

Cat. No.: B2694916
CAS No.: 892978-23-3
M. Wt: 304.36
InChI Key: SRQXIQCGTBCHPK-UHFFFAOYSA-N
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Description

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide (hereafter referred to as the target compound) is a heterocyclic derivative featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core. This scaffold is substituted at position 2 with a furan-2-carboxamide group and at position 3 with a methylcarbamoyl moiety. Its molecular formula is C₁₉H₂₁N₃O₃S (based on analogues in ), with a molecular weight of ~371.45 g/mol.

Properties

IUPAC Name

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-16-14(19)12-9-5-2-3-7-11(9)21-15(12)17-13(18)10-6-4-8-20-10/h4,6,8H,2-3,5,7H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQXIQCGTBCHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325246
Record name N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51085898
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

892978-23-3
Record name N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide typically involves multi-step organic reactionsThe methylcarbamoyl group is then introduced via carbamoylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the coupling reactions and minimize by-products. The process is typically carried out in large-scale reactors with precise temperature and pressure control to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the benzothiophene or furan rings .

Scientific Research Applications

Research indicates that N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide exhibits significant biological activities that can be categorized into several key areas:

Anticancer Activity

The compound has shown effectiveness against various cancer cell lines including:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)

Mechanisms of action include:

  • Induction of Apoptosis : Promotes apoptosis in cancer cells by affecting mitochondrial pathways.
  • Cell Cycle Arrest : Causes S-phase arrest in cancer cells, inhibiting proliferation.

Antimicrobial Activity

The compound exhibits notable antibacterial effects against pathogens such as:

  • Escherichia coli
  • Staphylococcus aureus

Potential antifungal properties have also been observed.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Anticancer Efficacy Study : A study demonstrated that treatment with the compound resulted in significant apoptosis in HepG2 cells through increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial Effectiveness : Another research highlighted its antibacterial properties against E. coli and S. aureus, indicating its potential as a therapeutic agent for bacterial infections .
  • Pharmacological Evaluations : The compound's interactions with various biological targets have been studied extensively, showcasing its potential as a multitarget drug candidate .

Mechanism of Action

The mechanism of action of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiophene Core

The target compound’s structural analogues differ primarily in substituents at positions 2 and 3 of the benzothiophene ring. Key examples include:

Aromatic and Heterocyclic Substituents
  • 2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): Substituents: An isoindole-dione acetyl group at position 2 and a furylmethyl carboxamide at position 3.
  • 2-[(3,4-Dimethoxybenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): Substituents: A 3,4-dimethoxybenzoyl group at position 2. Impact: Methoxy groups increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to the furan-2-carboxamide in the target compound .
Halogenated and Cyano Derivatives
  • N-{1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxo-2-phenylethyl}-2-furamide (): Substituents: A cyano group at position 3 and a phenylketone moiety. Impact: The electron-deficient cyano group may alter electronic distribution, affecting binding interactions in biological targets .
  • Impact: Chlorine increases molecular weight (471.96 g/mol) and lipophilicity compared to the target compound .

Conformational and Crystallographic Differences

  • N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide ():
    • The cyclohexene ring adopts an envelope conformation (puckering parameters: θ = 0.5098°, φ = 126.7°, ψ = 322.2°).
    • Dihedral angles between the thiophene and benzene rings are 7.1° (amide-bonded) and 59.0° (carbonyl-bonded), indicating moderate planarity disruption.
    • Comparatively, the target compound’s methylcarbamoyl group may reduce steric hindrance, favoring a more planar conformation .

Biological Activity

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by its unique structural features, which include a tetrahydro-benzothiophene moiety and a furan carboxamide group. The synthesis typically involves multi-step reactions that form the benzothiophene ring and introduce the methylcarbamoyl and furan groups through specific chemical transformations.

Synthesis Overview:

  • Formation of the benzothiophene ring via cyclization of ortho-aminothiophenol derivatives.
  • Introduction of the methylcarbamoyl group through nucleophilic substitution.
  • Attachment of the furan-2-carboxamide via condensation reactions.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several key enzymes involved in cellular processes. Its mechanism includes:

  • Binding to active sites of enzymes, preventing substrate interaction.
  • Modulation of signaling pathways , particularly those related to cancer cell proliferation and inflammation.

Anticancer Activity

Studies have highlighted the compound's potential in cancer therapy:

  • In vitro studies demonstrate that it inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Mechanistic insights suggest that it may interfere with topoisomerase activity, a crucial enzyme for DNA replication and transcription .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Synthesis and CharacterizationConfirmed structural integrity and purity; established synthetic pathways.
Anticancer PropertiesShowed significant inhibition of cancer cell growth with IC50 values indicating potent activity against specific cancer types.
Enzyme Interaction StudiesIdentified key enzymes affected by the compound; elucidated potential pathways for therapeutic applications.

Applications in Medicine

The compound has been explored for various therapeutic applications:

  • Cancer Treatment : As a lead compound in drug discovery targeting specific cancers.
  • Anti-inflammatory Agents : Exhibiting properties that may reduce inflammation through enzyme inhibition.
  • Novel Drug Development : Its unique structure allows for modifications that could enhance efficacy or reduce side effects.

Q & A

Basic Research: Synthesis Optimization

Q1. What experimental design strategies are recommended for optimizing the synthesis of N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide? Methodological Answer: To optimize synthesis, employ statistical design of experiments (DoE) to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design (CCD) can identify interactions between parameters like reaction time and yield. Use fractional factorial designs to minimize trials while maximizing data resolution . For multi-step syntheses (e.g., C-H arylation followed by transamidation), prioritize orthogonal protection strategies to minimize side reactions . Monitor intermediates via HPLC-MS and adjust purification protocols (e.g., column chromatography vs. recrystallization) based on polarity trends.

Basic Research: Structural Characterization

Q2. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound? Methodological Answer: X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for visualization) can determine bond angles, torsion angles, and ring puckering in the tetrahydrobenzothiophene core. For disordered regions (e.g., methylcarbamoyl groups), apply ADP (atomic displacement parameter) constraints and test alternative occupancy models. Compare experimental data with Cremer-Pople puckering parameters to quantify non-planarity in the tetrahydrobenzothiophene ring . Validate hydrogen-bonding networks (e.g., carboxamide NH→O interactions) using Mercury 4.0 or similar software .

Advanced Research: Biological Activity Profiling

Q3. What methodologies are critical for assessing the antibacterial activity of this compound while minimizing false positives? Methodological Answer: Use microbroth dilution assays (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include resazurin-based viability staining to distinguish bacteriostatic vs. bactericidal effects. Countercheck results with time-kill kinetics to rule out assay artifacts. For fungal targets (e.g., C. albicans), employ agar diffusion assays with cycloheximide as a growth inhibitor control. Validate target engagement via molecular docking (e.g., AutoDock Vina) against bacterial enoyl-ACP reductase or fungal CYP51 .

Advanced Research: Mechanistic Studies

Q4. How can computational chemistry guide hypothesis-driven studies on the compound’s mechanism of action? Methodological Answer: Combine density functional theory (DFT) (e.g., B3LYP/6-31G*) with molecular dynamics (MD) simulations to model ligand-target interactions. Calculate Fukui indices to predict reactive sites for covalent binding. For non-covalent interactions, map electrostatic potential surfaces (ESP) to identify hydrogen-bond donors/acceptors. Cross-validate with experimental SAR by synthesizing analogs with modified furan or methylcarbamoyl groups . Use QM/MM hybrid methods to simulate enzyme inhibition in solvated environments.

Advanced Research: Data Contradiction Resolution

Q5. How should researchers address discrepancies between computational predictions and experimental bioactivity data? Methodological Answer: First, verify the force field parameterization in simulations (e.g., AMBER vs. CHARMM). If discrepancies persist, conduct metadynamics to explore conformational landscapes missed in static models. Experimentally, perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computed ΔG values. For solubility-related contradictions, use dynamic light scattering (DLS) to detect aggregation at bioactive concentrations. Reconcile results via Bayesian inference models that weight experimental and computational uncertainties .

Advanced Research: Conformational Dynamics

Q6. What techniques are essential for analyzing the tetrahydrobenzothiophene ring’s puckering and its impact on bioactivity? Methodological Answer: Use NMR NOESY/ROESY to detect through-space correlations between protons on adjacent carbons, revealing puckering dynamics in solution. For solid-state analysis, apply X-ray constrained wavefunction fitting to refine electron density maps of the ring. Quantify puckering via Cremer-Pople parameters (e.g., total puckering amplitude QQ) and correlate with bioactivity using multivariate regression . Compare with analogs (e.g., hexahydro vs. tetrahydro derivatives) to isolate puckering effects .

Advanced Research: Analytical Method Validation

Q7. How can researchers validate the purity and stability of this compound under storage conditions? Methodological Answer: Employ stability-indicating HPLC methods with a C18 column (gradient: 0.1% TFA in H2O/MeCN) to track degradation products (e.g., hydrolysis of the carboxamide). Use accelerated stability testing (40°C/75% RH for 6 months) and analyze via LC-QTOF-MS for structural identification of degradants. Validate purity (>98%) by 1H/13C NMR integration and elemental analysis (EA). For long-term storage, test lyophilization vs. cryopreservation in argon-atmosphere vials .

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